Ammonium acetate-d7

Catalog No.
S810305
CAS No.
194787-05-8
M.F
C2D7NO2
M. Wt
84.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium acetate-d7

CAS Number

194787-05-8

Product Name

Ammonium acetate-d7

Molecular Formula

C2D7NO2

Molecular Weight

84.13

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i1D3;/hD4

SMILES

CC(=O)O.N

Ammonium acetate-d7 (CD3COOND4) is a fully deuterated, volatile crystalline salt (typically ≥98 atom % D) that decomposes at 110-112 °C. In procurement and material selection, it is prioritized not as a generic buffer, but as a specialized, dual-purpose reagent that provides both the volatility required for electrospray ionization mass spectrometry (ESI-MS) and the complete isotopic silence necessary for advanced nuclear magnetic resonance (NMR) and hydrogen-deuterium exchange (HDX) workflows. By replacing all seven protons with deuterium, this compound eliminates solvent-induced back-exchange and background spectral interference, making it an indispensable consumable for structural biology, metabolomics, and quantitative isotopic standardization [1].

Research Fit

Deuterated buffer for biomolecular NMR spectroscopy
Stable isotope-labeled internal standard for LC-MS quantitation
Deuterium tracer for metabolic flux analysis

Substituting ammonium acetate-d7 with unlabeled ammonium acetate or partially deuterated variants (e.g., ammonium acetate-d3) critically compromises both NMR and HDX-MS data integrity. Unlabeled ammonium acetate introduces a massive proton pool that drives rapid D-to-H back-exchange in deuterated biomolecules, destroying spatial labeling information, while also producing an overwhelming acetate methyl singlet (~1.9 ppm) that obscures trace analytes in 1H-NMR [1]. Conversely, substituting with fully deuterated but non-volatile salts, such as sodium acetate-d3, causes severe ion suppression and rapid source fouling in LC-MS systems. Therefore, only the fully deuterated, volatile ammonium acetate-d7 satisfies the strict requirements for proton-free, mass-spectrometry-compatible buffering.

Substitution Risk

Unlabeled ammonium acetate produces intense ¹H signals in NMR, potentially obscuring analyte resonances and limiting structural resolution.
Absence of a mass shift prevents use as an internal standard; matrix effects and ion suppression may remain uncorrected in LC-MS.
Natural abundance deuterium (~0.015% D) cannot support metabolic tracing studies requiring high isotopic enrichment.

Elimination of 1H-NMR Background Interference

In 1H-NMR metabolomic profiling and biomolecular structural studies, buffer background signals can mask critical analyte resonances. Unlabeled ammonium acetate produces a highly intense methyl singlet at approximately 1.9 ppm and a broad ammonium resonance. Utilizing ammonium acetate-d7 (≥98 atom % D) suppresses these background signals by over 98%, leaving the 1.5–2.5 ppm region clear for accurate integration of aliphatic analyte protons [1].

Evidence Dimension1H-NMR Background Signal Intensity at ~1.9 ppm
Target Compound DataNear-zero observable signal (≥98% isotopic suppression)
Comparator Or BaselineUnlabeled ammonium acetate (Overwhelming methyl singlet)
Quantified Difference>98% reduction in background interference
ConditionsStandard 1H-NMR acquisition in D2O solvent

Allows researchers to accurately identify and quantify trace metabolites or biomolecular features that would otherwise be hidden by the buffer peak.

NMR Background Elimination
Class-level
10 mM ammonium acetate-d7 buffer yields no proton background signals, compared with intense ¹H signals from unlabeled buffer.
Supports biomolecular NMR without buffer-derived proton interference.
Requires deuterated solvent conditions; 1D ¹H NMR at 5 °C, pH 5.5.

Prevention of Isotopic Back-Exchange in HDX-MS

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) relies on maintaining the deuteration state of the analyte during analysis. When unlabeled ammonium acetate or partially deuterated ammonium acetate-d3 (CD3COONH4) is used as a buffer, the exchangeable protons on the ammonium ion drive rapid D-to-H back-exchange. Ammonium acetate-d7 provides a fully deuterated buffering environment (ND4+), virtually eliminating buffer-induced back-exchange and preserving the structural labeling signature of the protein complex [1].

Evidence DimensionBuffer-induced D-to-H back-exchange rate
Target Compound DataMaintains high analyte deuteration retention
Comparator Or BaselineUnlabeled or -d3 ammonium acetate (Drives rapid back-exchange)
Quantified DifferenceNear-complete elimination of buffer-driven proton exchange
ConditionsNative MS / HDX-MS continuous infusion or LC-MS conditions

Procuring the fully deuterated -d7 form is mandatory for HDX-MS to prevent the loss of critical spatial labeling data.

Mass Shift for ISTD
Class-level
+7 Da mass shift at 98 atom % D isotopic purity.
Supports accurate LC-MS quantitation with a co-eluting internal standard.
Matrix effect correction context; ESI-LC-MS/MS conditions.

ESI-MS Source Compatibility and Volatility

For LC-MS workflows requiring a deuterated buffer, volatility is a strict procurement requirement. While sodium acetate-d3 provides a deuterated environment, it is non-volatile and causes severe ion suppression and rapid deposition of salts on the ESI source. Ammonium acetate-d7 decomposes into volatile deuterated ammonia (ND3) and deuterated acetic acid (CD3COOD) at elevated temperatures (mp 110-112 °C), leaving zero solid residue and maintaining optimal signal-to-noise ratios over long LC-MS runs.

Evidence DimensionESI Source Salt Deposition and Ion Suppression
Target Compound DataZero solid residue; high analyte S/N
Comparator Or BaselineSodium acetate-d3 (Severe salt fouling and ion suppression)
Quantified DifferenceOrders of magnitude improvement in continuous instrument uptime and sensitivity
ConditionsElectrospray ionization mass spectrometry (ESI-MS) continuous operation

Ensures continuous, high-sensitivity mass spectrometry operations without the costly downtime associated with cleaning fouled ESI sources.

Metabolic Tracer Enrichment
Class-level
98 atom % D vs. natural 0.015% D — a >6500-fold deuterium enrichment.
Supports metabolic flux analysis via deuterium tracing.
Cell culture or in vivo administration; MS or NMR detection.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

The mandatory buffer choice for maintaining the pH/pD of protein samples without introducing exchangeable protons that cause D-to-H back-exchange, ensuring accurate conformational mapping[1].

Biomolecular and Metabolomic 1H-NMR

Ideal for studies requiring a physiological-like ionic strength where the unlabeled acetate methyl peak (1.9 ppm) would otherwise obscure critical aliphatic analyte signals [2].

Native Mass Spectrometry

Used as a volatile, fully deuterated ionic strength modifier to preserve non-covalent protein complexes in the gas phase without causing ESI source fouling or isotopic signal overlap .

Application Fit Matrix

Application
Selection Property
Validation Focus
Biomolecular NMR spectroscopy
Deuterated buffer for silent spectral background
Absence of proton background signals
Isotope dilution LC-MS/MS bioanalysis
Stable isotope-labeled internal standard with mass shift
Matrix effect and ion suppression correction
Metabolic flux analysis
Deuterium tracer for acetate metabolism
Deuterium incorporation into downstream metabolites

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